molecular formula C23H21N3O3S B12030440 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate CAS No. 769146-99-8

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate

Cat. No.: B12030440
CAS No.: 769146-99-8
M. Wt: 419.5 g/mol
InChI Key: NIGZLYVTLPGDTD-BUVRLJJBSA-N
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Description

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an anilinocarbothioyl group, a carbohydrazonoyl group, a methoxyphenyl group, and a methylbenzoate group. The combination of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Anilinocarbothioyl Intermediate: This step involves the reaction of aniline with carbon disulfide and hydrazine hydrate under controlled conditions to form the anilinocarbothioyl intermediate.

    Coupling with Methoxyphenyl Group: The intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

    Esterification: The final step involves the esterification of the product with 4-methylbenzoic acid using a suitable catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or nitro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby modulating biochemical pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Anilinocarbothioyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate
  • 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-methylbenzoate

Uniqueness

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

CAS No.

769146-99-8

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C23H21N3O3S/c1-16-8-11-18(12-9-16)22(27)29-20-13-10-17(14-21(20)28-2)15-24-26-23(30)25-19-6-4-3-5-7-19/h3-15H,1-2H3,(H2,25,26,30)/b24-15+

InChI Key

NIGZLYVTLPGDTD-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=S)NC3=CC=CC=C3)OC

Origin of Product

United States

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